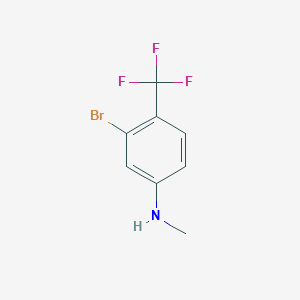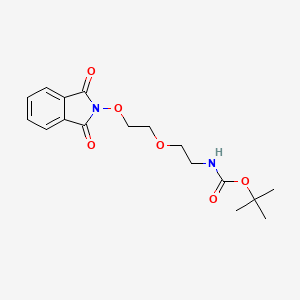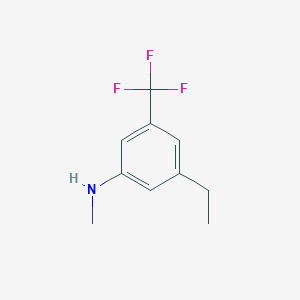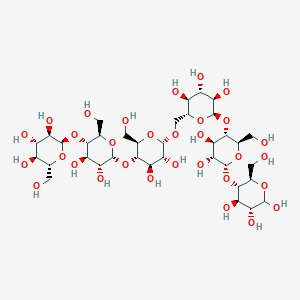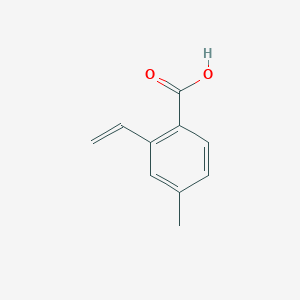![molecular formula C10H14IN B8128040 Ethyl[(3-iodophenyl)methyl]methylamine](/img/structure/B8128040.png)
Ethyl[(3-iodophenyl)methyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[(3-iodophenyl)methyl]methylamine is an organic compound that belongs to the class of aromatic amines. It features an ethyl group, a methyl group, and an iodine-substituted phenyl ring attached to a methylamine moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-iodophenyl)methyl]methylamine typically involves the reaction of 3-iodobenzyl chloride with ethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl[(3-iodophenyl)methyl]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl[(3-aminophenyl)methyl]methylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethylamines depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.
Reduction Reactions: The primary product is ethyl[(3-aminophenyl)methyl]methylamine.
Applications De Recherche Scientifique
Ethyl[(3-iodophenyl)methyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl[(3-iodophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted phenyl ring can engage in halogen bonding with target molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Ethyl[(3-iodophenyl)methyl]methylamine can be compared with other similar compounds, such as:
- Ethyl[(3-bromophenyl)methyl]methylamine
- Ethyl[(3-chlorophenyl)methyl]methylamine
- Ethyl[(3-fluorophenyl)methyl]methylamine
These compounds share a similar structural framework but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the reactivity, physical properties, and biological activity of the compounds. This compound is unique due to the relatively large size and high polarizability of the iodine atom, which can enhance its interactions with target molecules and potentially lead to distinct biological effects.
Propriétés
IUPAC Name |
N-[(3-iodophenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-3-12(2)8-9-5-4-6-10(11)7-9/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBDTAXFHBWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
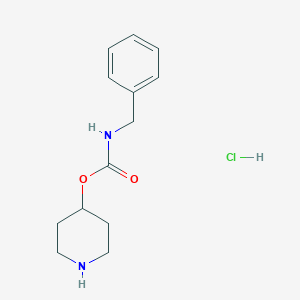
![8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B8127972.png)
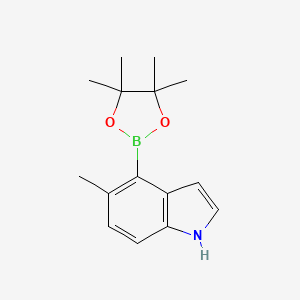
![3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione](/img/structure/B8127982.png)
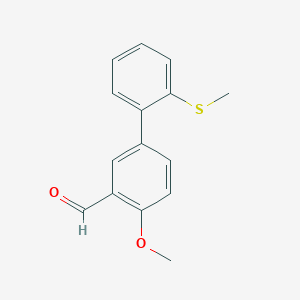
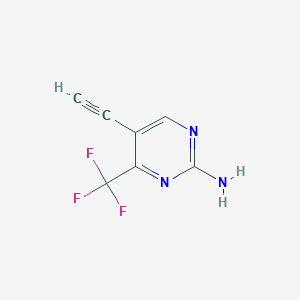
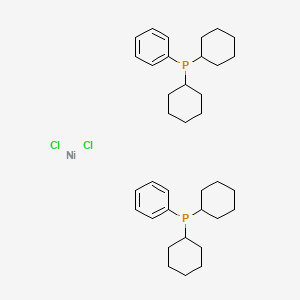
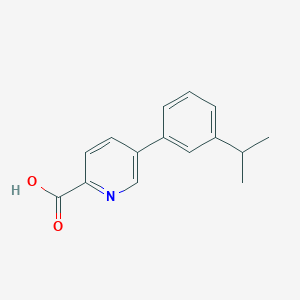
![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)
